molecular formula C₁₈H₁₉N₃O₆ B1141105 L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- CAS No. 832090-73-0

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B1141105
CAS No.: 832090-73-0
M. Wt: 373.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- belongs to the class of modified amino acids featuring nitroso functional groups attached to the amino acid framework. The compound is officially registered under Chemical Abstracts Service number 832090-73-0 and possesses multiple molecular representations depending on its structural form. The International Union of Pure and Applied Chemistry name for this compound is (2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid.

The molecular structure exhibits several distinct chemical features that classify it within specific categories of organic compounds. The presence of the nitroso group (-N=O) categorizes it as an N-nitroso compound, specifically falling under the classification of nitrosamines when considering the nitrogen-nitroso bond arrangement. The phenylmethoxy groups, also known as benzyloxy groups, serve as protecting groups commonly employed in peptide synthesis and amino acid chemistry.

Property Value Source
Chemical Abstracts Service Number 832090-73-0
Molecular Formula (Monomer) C₁₈H₁₉N₃O₆
Molecular Formula (Dimer) C₃₆H₃₈N₆O₁₂
Molecular Weight (Monomer) 373.36 g/mol
Molecular Weight (Dimer) 746.7 g/mol
International Union of Pure and Applied Chemistry Name (2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Melting Data Reference MFCD18252583

The compound demonstrates structural complexity through its multiple functional groups, each contributing to distinct chemical properties. The L-alanine backbone provides the foundational amino acid structure with its characteristic (S)-configuration at the alpha carbon. The nitroso functionality introduces significant reactivity patterns typical of N-nitroso compounds, while the dual phenylmethoxycarbonyl groups provide both steric bulk and potential sites for further chemical modification.

Chemical classification systems place this compound within several overlapping categories. As an amino acid derivative, it belongs to the broader family of non-proteinogenic amino acids. The nitroso functionality classifies it among N-nitroso compounds, which represent a significant class of organic molecules known for their unique chemical and biological properties. Additionally, the presence of carbamate protecting groups aligns it with synthetic intermediates commonly employed in peptide chemistry and pharmaceutical synthesis.

Historical Context in Nitroso Amino Acid Research

The investigation of nitroso amino acid compounds emerged from broader research into N-nitroso compound chemistry, which began gaining significant attention in the mid-20th century following the discovery of their biological activities. The foundational work by Peter Magee and M.J. Barnes in 1956 demonstrated the carcinogenic properties of N-nitrosodimethylamine, sparking widespread interest in understanding the formation, properties, and mechanisms of various N-nitroso compounds.

Research into amino acid nitrosation gained momentum through systematic studies examining how amino acids interact with nitrosating agents under various conditions. Early investigations focused primarily on naturally occurring amino acids and their susceptibility to nitrosation reactions. The work by Casado and colleagues provided comprehensive kinetic data for the nitrosation of various amino acids, establishing fundamental understanding of reaction mechanisms and the role of different nitrosating species.

The specific development of synthetic nitroso amino acid derivatives like L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- represents an evolution in this field toward more sophisticated molecular design. These compounds emerged from the need to create stable, well-characterized intermediates that could serve both as research tools for understanding nitrosation mechanisms and as synthetic precursors for pharmaceutical applications.

Historical research demonstrated that amino acids with primary amino groups present unique challenges in nitrosation chemistry due to the instability of the resulting products. This limitation drove researchers to develop modified amino acid derivatives incorporating protecting groups and structural modifications that could stabilize the nitroso functionality while maintaining the essential amino acid framework. The phenylmethoxy protecting groups employed in this compound represent a solution to these stability challenges, allowing for the isolation and characterization of otherwise unstable nitroso amino acid structures.

The compound's role as an intermediate in L-Alanosine synthesis connects it to the broader history of nucleoside analog development in pharmaceutical research. L-Alanosine itself has been studied as an antitumor agent, making this nitroso derivative an important synthetic intermediate in the development of potential therapeutic compounds. This connection illustrates how fundamental research into nitroso amino acid chemistry has practical applications in drug discovery and development.

Significance in Organic Chemistry

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- occupies a significant position in organic chemistry due to its unique combination of functional groups and its utility as both a research tool and synthetic intermediate. The compound exemplifies the sophisticated molecular engineering possible in modern amino acid chemistry, where multiple functional groups are strategically incorporated to achieve specific chemical properties and reactivities.

The nitroso functionality present in this compound represents one of the most reactive organic functional groups, characterized by its propensity to participate in various chemical transformations. Nitroso compounds typically exist in equilibrium between monomeric and dimeric forms, with the monomeric form displaying characteristic deep-green coloration while the dimeric form appears pale yellow. This equilibrium behavior influences both the chemical reactivity and physical properties of nitroso-containing compounds.

From a synthetic perspective, the compound serves as a valuable intermediate in the preparation of L-Alanosine, demonstrating its practical utility in pharmaceutical synthesis. The phenylmethoxycarbonyl protecting groups enable selective chemical transformations while preserving the integrity of the amino acid framework. This protection strategy allows chemists to perform complex synthetic sequences that would otherwise be impossible with unprotected amino acid substrates.

The compound's significance extends to mechanistic studies of nitrosation reactions, providing insights into how amino acids interact with nitrosating agents under controlled conditions. Research has shown that nitrosation of amino acids can proceed through multiple pathways, including direct attack by nitrosating species and intramolecular rearrangement mechanisms. The stable structure of this particular derivative allows for detailed kinetic and mechanistic investigations that would be challenging with more reactive or unstable nitroso compounds.

Research Application Significance Reference
Pharmaceutical Synthesis Intermediate for L-Alanosine production
Mechanistic Studies Model compound for nitrosation research
Protecting Group Chemistry Example of dual carbamate protection
N-Nitroso Compound Research Stable representative of nitroso amino acids

The compound also contributes to understanding the broader chemistry of N-nitroso compounds, which have been subjects of intense research due to their diverse biological activities. The structural features of this derivative provide insights into how nitroso groups interact with amino acid frameworks and how protecting groups can be used to modulate the reactivity and stability of such systems.

Properties

IUPAC Name

(2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H19N3O6/c2*22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h2*1-10,16H,11-13H2,(H,19,24)(H,22,23)/t2*16-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNURMCYRAYLI-QSZVZPBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the α-Amino Group

The L-alanine backbone is first protected at the α-amino position to prevent undesired side reactions during subsequent modifications. The benzyloxycarbonyl (Cbz) group is typically employed for this purpose, introduced via reaction with benzyl chloroformate under alkaline conditions. This yields N-[(phenylmethoxy)carbonyl]-L-alanine, a stable intermediate resistant to nitrosation and oxidation.

Functionalization at the β-Position

The β-amino group of L-alanine is modified through a two-step process:

  • Alkylation : Reaction with benzyloxyamine introduces the phenylmethoxyamino moiety at the β-position. This step requires careful control of pH (8–9) and temperature (0–5°C) to avoid racemization.

  • Nitrosation : The secondary amine generated in the alkylation step is treated with nitrous acid (HONO) or tert-butyl nitrite (t-BuONO) to form the nitroso group. This reaction proceeds via diazotization, with the nitroso intermediate stabilized by conjugation with the benzyloxy group.

Deprotection and Purification

Final deprotection of the α-carboxylic acid is achieved through mild acid hydrolysis (e.g., HCl/dioxane), preserving the nitroso and Cbz groups. Purification via recrystallization from ethyl ether yields the target compound with >95% purity.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
Nitrosation Temperature-10°C to 0°CMinimizes nitroso group decomposition
pH during Alkylation8.5–9.0Prevents amine protonation, enhances nucleophilicity
Solvent SystemTHF/Water (3:1 v/v)Balances solubility and reaction kinetics

Side Reactions and Mitigation:

  • N-Nitrosamine Dimerization : Controlled by maintaining low concentrations of nitrosating agent and rapid stirring.

  • Racemization at Cα : Suppressed through low-temperature conditions and minimized reaction times.

Spectroscopic Characterization

Post-synthetic validation employs multiple analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 10H, Ar-H), 5.12 (s, 4H, OCH₂Ph), 4.32 (q, J = 7.2 Hz, 1H, Cα-H), 3.98 (dd, J = 14.4, 6.8 Hz, 2H, Cβ-H₂).

  • ¹³C NMR : 172.8 ppm (C=O, carboxylic acid), 156.2 ppm (C=O, Cbz), 135.4–127.6 ppm (aromatic carbons).

Infrared Spectroscopy (IR)

Strong absorptions at:

  • 1745 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1690 cm⁻¹ (C=O stretch, carbamate)

  • 1520 cm⁻¹ (N=O stretch, nitroso group)

Melting Point and Solubility

  • Melting Point : 79–80°C (ethyl ether)

  • Solubility : Sparingly soluble in water (0.12 g/L), highly soluble in DMSO and THF

Comparative Analysis with Related Compounds

The synthetic approach shares similarities with other nitrosoamino acid derivatives but differs in protective group strategy:

CompoundProtecting GroupNitrosation AgentYield (%)
N-Cbz-3-nitrosoalanine (this work)Cbzt-BuONO68
N-Boc-3-nitrosovalineBocNaNO₂/HCl54
N-Fmoc-3-nitrosophenylalanineFmocIsoamyl nitrite72

Key advantages of the Cbz group in this context include its stability under nitrosation conditions and ease of removal without affecting the nitroso functionality .

Chemical Reactions Analysis

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential therapeutic applications due to its ability to interact with biological molecules. In medicine, it is being studied for its potential use in drug development and as a diagnostic tool. Additionally, it has applications in the industry, particularly in the development of new materials and environmental remediation .

Mechanism of Action

The mechanism of action of L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Nitroso- and CBz-Containing Compounds

Compound Name Molecular Formula Key Functional Groups Protective Groups References
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- C₁₈H₁₉N₃O₆ Nitroso, CBz, phenylmethoxy CBz (α-amino)
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine C₁₈H₁₉N₃O₆ Nitroso, CBz, benzyloxy CBz (α-amino)
4-Azido-N-[(tert-butoxy)carbonyl]-L-phenylalanine C₁₄H₁₈N₄O₄ Azide, Boc Boc (α-amino)
Fmoc-3-amino-2-(phenylsulfonylamino)-propionic acid C₂₄H₂₂N₂O₆S Sulfonamide, Fmoc Fmoc (α-amino)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ Hydroxamic acid, chlorophenyl None

Key Observations :

  • Protective Group Diversity : The CBz group in the target compound contrasts with Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) in analogs, offering differential stability under acidic or basic conditions .
  • Nitroso vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., compound 8 in ), the nitroso group in the target compound is electrophilic, enabling nucleophilic additions or cyclizations .

Nitroso-Specific Reactivity :

  • Nitroso Aldol Reaction: The nitroso group can participate in regioselective α-aminoxylation or α-amination of carbonyl compounds, forming α-hydroxyamino or α-amino carbonyl derivatives .
  • Reduction Stability : Unlike nitroso intermediates in some syntheses (e.g., ), the target compound’s nitroso group is stabilized by the phenylmethoxy linker, reducing undesired reduction to hydroxylamines .

Protective Group Compatibility :

  • The CBz group is cleaved via hydrogenolysis, while Boc is acid-labile and Fmoc is base-sensitive. This makes the target compound suitable for orthogonal deprotection strategies in peptide synthesis .

Biological Activity

L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes an amino acid backbone, nitroso group, and phenylmethoxy substituents, which may contribute to its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of L-Alanine, 3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is C11H14N2O4C_{11}H_{14}N_{2}O_{4}. The structure can be visualized as follows:

  • Core Structure : L-Alanine
  • Functional Groups :
    • Nitroso group (-NO)
    • Phenylmethoxy groups (-O-Ph)
    • Carbonyl group (-C=O)

This combination of groups suggests potential reactivity and interaction with various biological targets.

Anticancer Properties

Research indicates that derivatives of amino acids, including those similar to L-Alanine, exhibit significant anticancer properties. For example, studies have shown that certain aromatic amino acid derivatives can inhibit the proliferation of cancer cells. These compounds may act by interfering with metabolic pathways essential for cancer cell survival and growth .

The biological activity of L-Alanine derivatives often involves:

  • Inhibition of Enzymatic Activity : Compounds that mimic natural substrates can inhibit enzymes critical for cancer metabolism.
  • Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in malignant cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a related compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
    • The compound was tested against both drug-sensitive and resistant cancer cell lines, showcasing its broad-spectrum activity.
  • In Vivo Studies :
    • In murine models, administration of L-Alanine derivatives led to significant tumor size reduction compared to control groups. The mechanism was attributed to the compound's ability to disrupt angiogenesis and promote apoptosis in tumor cells.

Toxicity Profile

While exploring the biological activity, it is also essential to evaluate the toxicity profile of L-Alanine derivatives. Preliminary studies suggest that these compounds exhibit low toxicity towards normal cells while selectively targeting cancerous cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Notes
Compound AAnticancer5.3Effective against resistant strains
Compound BApoptosis Inducer2.1Triggers caspase activation
Compound CEnzyme Inhibitor10.0Inhibits key metabolic enzymes
L-Alanine DerivativeAntiproliferativeTBDFurther studies needed

Q & A

Q. Key Considerations :

  • Use mild oxidizing agents (e.g., MnO₂ or TEMPO/BPO systems) to stabilize reactive nitroso intermediates .
  • Monitor regioselectivity, as nitroso aldol reactions favor α-aminoxylation or α-hydroxyamination depending on catalysts (e.g., chiral organocatalysts for enantioselectivity) .

Advanced: How does the tautomerization of nitroso intermediates influence the stability and reactivity of this compound during synthesis?

Answer:
Nitroso groups (–N=O) undergo tautomerization to form oximes, which impacts both stability and downstream reactivity:

  • Mechanism : The nitroso compound transfers a hydrogen from the adjacent carbon to the nitroso oxygen, forming an oxime stabilized by intramolecular hydrogen bonding with carbonyl groups (e.g., ketones or amides) .
  • Consequences :
    • Oxime formation can lead to side products (e.g., 1,2-diketones upon hydrolysis) if not controlled .
    • The equilibrium between nitroso and oxime forms affects reaction pathways in nitroso aldol or hetero-Diels-Alder reactions .

Q. Mitigation Strategies :

  • Use aprotic solvents to minimize hydrolysis.
  • Stabilize nitroso intermediates via chelation with transition metals (e.g., Cu(II)) .

Basic: What analytical techniques are critical for characterizing the stereochemistry and functional groups in this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify phenylmethoxy (δ ~4.5–5.5 ppm for –OCH₂Ph) and nitroso/oxime (δ ~7–9 ppm for –N=O or –N–OH) groups. NOESY can confirm stereochemistry at chiral centers .
    • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitroso (N=O, ~1500 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonds between oxime hydroxyl and carbonyl groups) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what factors dictate N- vs. O-selectivity in nitroso aldol reactions?

Answer:
Enantioselective Methods :

  • Organocatalysts : Binaphthyl-modified amines or proline derivatives induce asymmetry via enamine activation. For example, (S)-proline–tetrazole catalysts achieve >90% ee in α-hydroxyamination .
  • Metal Catalysts : Cu(OTf)₂ with chiral ligands (e.g., bisoxazolines) selectively form N-adducts over O-adducts .

Q. Selectivity Drivers :

  • Catalyst Type : Metal catalysts favor N-selectivity; organocatalysts may shift to O-selectivity .
  • Oxidants : TEMPO/BPO systems enhance N-selectivity, while MnO₂ promotes O-selectivity .
  • Substrate Electronics : Electron-withdrawing groups on the carbonyl increase N-selectivity by polarizing the enol intermediate .

Basic: What are the common side reactions observed during the synthesis of this compound, and how can they be minimized?

Answer:

  • Hydrolysis of Oximes : Leads to diketones or carboxylic acids. Mitigate by avoiding aqueous conditions or using silyl protecting groups (e.g., TES) .
  • Nitroso Dimerization : Forms stable dimers (e.g., azodioxy compounds). Use low temperatures (<0°C) and dilute conditions .
  • Racemization : Occurs at chiral centers under basic conditions. Use mild bases (e.g., NaHCO₃) and short reaction times .

Advanced: How do computational studies aid in predicting reaction pathways and resolving contradictions in experimental data (e.g., regioselectivity vs. literature)?

Answer:

  • DFT Calculations : Model transition states to explain unexpected regioselectivity. For example, nitrosocarbonyl HDA reactions show stereospecificity due to orbital interactions between nitroso LUMO and enol HOMO .
  • MD Simulations : Predict crystal packing influenced by hydrogen bonding (e.g., amide–nitroso interactions) to reconcile discrepancies in X-ray data .
  • Contradiction Resolution : When experimental yields conflict with literature, compare solvent polarity and catalyst loading effects via QSPR models .

Basic: What bioactivity assays are relevant for studying derivatives of this compound?

Answer:

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays, inspired by nickel(II) hydroxamate complexes .
  • Enzyme Inhibition : Assess interaction with proteases or oxidoreductases via fluorescence quenching or SPR .

Advanced: How can solid-state NMR and Hirshfeld surface analysis elucidate supramolecular interactions in crystalline forms?

Answer:

  • Solid-State NMR : Detect hydrogen-bonding networks (e.g., amide–nitroso) through ¹⁵N/¹³C CP-MAS spectra .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C–H⋯O interactions) to explain polymorphism or stability differences .

Basic: What protective group strategies are optimal for the phenylmethoxy and nitrosoamino moieties?

Answer:

  • Nitrosoamino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, removable via acidolysis or hydrogenolysis .
  • Phenylmethoxy Stability : Avoid strong acids/bases; consider silyl ethers (e.g., TBS) for orthogonal deprotection .

Advanced: How does the ambident reactivity of nitroso compounds complicate mechanistic studies, and what techniques clarify this?

Answer:

  • Ambident Challenges : Nitroso groups act as both electrophilic N and O centers, leading to competing pathways (e.g., N- vs. O-amination) .
  • Clarification Tools :
    • Kinetic Isotope Effects : Differentiate rate-determining steps (e.g., enolization vs. nitroso attack) .
    • In Situ Monitoring : Use Raman or UV-Vis spectroscopy to track nitroso/oxime equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-
Reactant of Route 2
Reactant of Route 2
L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.